molecular formula C22H24N6O3 B12183685 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide

Cat. No.: B12183685
M. Wt: 420.5 g/mol
InChI Key: WSIDNDGKKWFUOL-UHFFFAOYSA-N
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Description

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide is a complex organic compound that features a pyrazole ring, a quinazolinone structure, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone and hydrazine.

    Synthesis of the Quinazolinone Structure: This involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone core.

    Coupling Reactions: The pyrazole and quinazolinone structures are then coupled through a series of reactions involving acylation and amination to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the quinazolinone structure.

    Substitution: Various substitution reactions can occur, especially on the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and possible biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Shares the pyrazole ring structure.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Benzamide Derivatives: Compounds with benzamide moieties.

Uniqueness

What sets 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzamide apart is the combination of these three distinct structural motifs in a single molecule, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzamide

InChI

InChI=1S/C22H24N6O3/c1-13-11-14(2)28(26-13)22-25-18-6-4-3-5-17(18)21(31)27(22)12-19(29)24-16-9-7-15(8-10-16)20(23)30/h7-11H,3-6,12H2,1-2H3,(H2,23,30)(H,24,29)

InChI Key

WSIDNDGKKWFUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)N)C

Origin of Product

United States

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